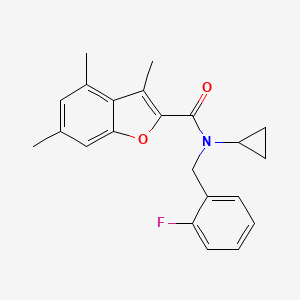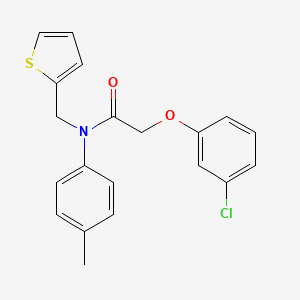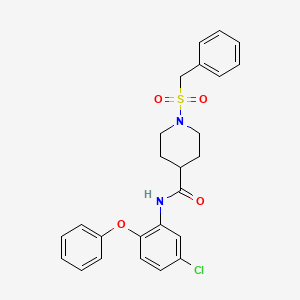![molecular formula C23H20N2OS B11344281 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B11344281.png)
2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is an organic compound that features a naphthalene ring, a phenyl-thiazole moiety, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Naphthalene Derivative Preparation: The naphthalene derivative can be prepared through Friedel-Crafts acylation or alkylation reactions.
Coupling Reaction: The final step involves coupling the naphthalene derivative with the thiazole derivative using an appropriate coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially converting it to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
This compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the thiazole ring, which is known for its bioactivity. Research in this area could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, the compound could be explored for its potential as a drug candidate. The combination of the naphthalene and thiazole moieties might interact with biological targets in unique ways, offering therapeutic benefits.
Industry
In materials science, the compound could be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), due to its conjugated system.
Mechanism of Action
The mechanism by which 2-(naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The naphthalene ring could intercalate with DNA, while the thiazole ring might bind to specific protein sites, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-1-yl)-N-[2-(2-thiazol-4-yl)ethyl]acetamide: Lacks the phenyl group on the thiazole ring.
2-(Naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzamide: Has a benzamide group instead of an acetamide group.
Uniqueness
2-(Naphthalen-1-yl)-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to the combination of the naphthalene and phenyl-thiazole moieties, which can confer distinct electronic and steric properties. This uniqueness can lead to specific interactions in biological systems or unique properties in materials science applications.
Properties
Molecular Formula |
C23H20N2OS |
|---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-naphthalen-1-yl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C23H20N2OS/c26-22(15-19-11-6-10-17-7-4-5-12-21(17)19)24-14-13-20-16-27-23(25-20)18-8-2-1-3-9-18/h1-12,16H,13-15H2,(H,24,26) |
InChI Key |
NMVZXUXKECXXMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-ethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B11344215.png)

![N-(2-methoxyphenyl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11344228.png)
![5-[2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11344235.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B11344238.png)
![5-(4-chlorophenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11344246.png)


![1-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11344254.png)
![Methyl 2-[({1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-4,5-dimethoxybenzoate](/img/structure/B11344260.png)
![(5Z)-5-[1-acetyl-5-(4-methoxyphenyl)pyrazolidin-3-ylidene]-3-benzyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11344272.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11344276.png)
